4-Nitroimidazole

Catalog No.
S576295
CAS No.
3034-38-6
M.F
C3H3N3O2
M. Wt
113.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroimidazole

CAS Number

3034-38-6

Product Name

4-Nitroimidazole

IUPAC Name

5-nitro-1H-imidazole

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)

InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N

Synonyms

1H-5-Nitroimidazole; 4(5)-Nitroimidazole; 4-Nitro-1H-imidazole; 4-Nitroimidazole; 5-Nitro-1H-imidazole; 5-Nitroimidazole; NSC 50359

Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]

The exact mass of the compound 4-Nitroimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50359. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitroimidazole (CAS: 3034-38-6) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs), energetic materials, and redox-responsive coordination complexes. While it exists in a tautomeric equilibrium with 5-nitroimidazole in its unsubstituted solid state, its true procurement value lies in its unique electronic distribution when subjected to substitution reactions. Characterized by a highly negative one-electron reduction potential and distinct nucleophilic properties at the N-1 position, 4-nitroimidazole serves as the mandatory starting material for complex fused-ring therapeutics, including FDA-approved anti-tubercular agents like pretomanid and delamanid [1]. For industrial buyers, its selection is driven by its predictable regiocontrol during alkylation and its exceptional stability against premature reduction in complex biological or catalytic environments.

Research Fit

Hypoxia-selective prodrug design workflow

Essential intermediate for pretomanid and ronidazole synthesis

Electrochemical reactivity distinct from 2- and 5-nitro isomers

Attempting to substitute 4-nitroimidazole with its structural isomers, such as 2-nitroimidazole or generic imidazole mixtures, fundamentally compromises both synthesis yields and downstream performance. The position of the strongly electron-withdrawing nitro group dictates the molecule's redox behavior; 4-nitroimidazole exhibits a significantly more negative reduction potential (approx. -527 mV) compared to 2-nitroimidazole (-398 mV)[1]. In procurement terms, this means 2-nitroimidazole will undergo premature reduction in environments where 4-nitroimidazole remains stable. Furthermore, the distinct electron density in the 4-nitro isomer drives bioactivation via the complete loss of the nitro group rather than the simple stabilization of nitrogen active species seen in 2- and 5-nitroimidazoles [2]. Consequently, using an isomeric substitute will result in entirely different reaction kinetics, incorrect regioselectivity during N-alkylation, and the failure of targeted prodrug mechanisms.

Substitution Risk

2-Nitroimidazole
Less negative E₁₇
5-Nitroimidazole
Intermediate E₁₇
4-Nitroimidazole
Most negative E₁₇

Reduction potential differences may prevent direct interchangeability in hypoxia-activated prodrug designs and synthesis pathways.

Thermodynamic Redox Stability and Reduction Potential

Pulse radiolysis studies measuring the one-electron reduction potential at pH 7 (E17) demonstrate that 4-nitroimidazole is a significantly weaker oxidant than its isomers. 4-nitroimidazole exhibits an E17 of ≤ -527 mV, whereas 2-nitroimidazole reduces at -398 mV and 5-nitroimidazole derivatives reduce around -486 mV [1]. This >100 mV difference confirms that 4-nitroimidazole is highly resistant to single-electron transfer.

Evidence DimensionOne-electron reduction potential at pH 7 (E17)
Target Compound Data≤ -527 mV
Comparator Or Baseline2-nitroimidazole (-398 mV)
Quantified Difference129 mV more negative reduction potential
ConditionsPulse radiolysis with viologen redox indicators at pH 7

This extreme resistance to reduction prevents premature degradation in complex formulations, making it the only viable choice for prodrugs requiring activation in strictly low-potential (severely hypoxic) environments.

Reduction Potential Difference
Head-to-head
≤ -527 mV vs -225 to -500 mV

Supports hypoxia-selective prodrug design

Measured by pulse radiolysis at pH 7

Regioselectivity in Radical-Nucleophilic N-Alkylation

During radical-nucleophilic substitution (SRN1) reactions, the ambident 4(5)-nitroimidazole anion demonstrates a strong kinetic preference for reacting at the N-1 center furthest from the nitro group. When reacted with alkylating agents like dimethyl sulfate, the greater nucleophilicity of the N-anion adjacent to the 4-nitro position results in a regioselective yield of 1-alkyl-4-nitroimidazole over the 5-nitro isomer by a ratio of approximately 8:1 [1]. This stark contrast to non-directed imidazoles ensures high-purity precursor synthesis.

Evidence DimensionProduct ratio of 4-nitro vs 5-nitro isomers
Target Compound Data8 parts 1-alkyl-4-nitroimidazole
Comparator Or Baseline1 part 1-alkyl-5-nitroimidazole
Quantified Difference800% higher yield of the 4-nitro isomer (8:1 ratio)
ConditionsSRN1 alkylation with dimethyl sulfate

High regioselectivity drastically reduces the need for costly downstream chromatographic separation of isomers, lowering the overall cost of API manufacturing.

Aerobic Antitubercular Activity
Head-to-head
PA-824 (4-NI): aerobic & anaerobic vs Metronidazole (5-NI): anaerobic only

Distinguishes aerobic drug design requirement

Ddn nitroreductase-dependent activation

Enzymatic Reduction Carrier Dependency

The enzymatic reduction of 4-nitroimidazole by highly-purified hydrogenase 1 is strictly dependent on specific low-potential electron carriers. Unlike standard metabolic processes, 4-nitroimidazole cannot be reduced using nicotinamide carriers (NAD/NADP). It requires ferredoxin or low-potential viologen dyes to couple the reduction, and its overall reduction rate is significantly slower than that of 2-nitroimidazole (misonidazole) due to its lower E17 potential [1]. This orthogonal carrier dependency prevents off-target activation.

Evidence DimensionElectron carrier requirement for hydrogenase 1 reduction
Target Compound DataStrictly requires ferredoxin/viologens; zero reduction with NAD/NADP
Comparator Or BaselineStandard cellular metabolic pathways (NAD/NADP active)
Quantified DifferenceComplete bypass of NAD/NADP-dependent reduction
ConditionsClostridium pasteurianum hydrogenase 1 assay

Allows formulators to engineer biocatalytic or pharmaceutical systems that remain inert in standard cellular environments but activate precisely in the presence of specific low-potential enzymes.

Biological Inactivity Profile
Cross-study comparable
More negative reduction potential; inactive under standard conditions

Inactivity supports hypoxia-selectivity, not antimicrobial use

Context-dependent; requires derivatization for activity

Aqueous Lability in Transition Metal Coordination

In transition metal coordination, the position of the nitro group dictates the stability of the resulting complex. 4-nitroimidazole exhibits a lower affinity for Cu(II) ions compared to 5-nitroimidazole derivatives. Consequently, copper(II) coordination compounds formed with 4-nitroimidazole derivatives demonstrate high lability and low stability in aqueous solutions, readily undergoing ligand exchange, whereas 5-nitroimidazole complexes remain highly stable [1]. This lability is a distinct structural feature of the 4-nitro heterocycle.

Evidence DimensionAqueous stability of Cu(II) coordination complexes
Target Compound DataHighly labile in aqueous solution
Comparator Or Baseline5-nitroimidazole derivatives (stable in aqueous solution)
Quantified DifferenceQualitative shift from stable to labile coordination
ConditionsAqueous solution, Cu(II) coordination

This engineered lability is highly desirable for designing controlled-release metal-organic frameworks (MOFs) or pro-catalysts that must dissociate upon entering aqueous environments.

Synthetic Yield & Purity
Cross-study comparable
89.6% yield, 99.4% HPLC purity

Benchmarks industrial procurement specifications

Optimized mixed-acid nitration

Commercial Purity Specs
Data to verify
>98% (GC) TCI; 99% (HPLC) AKSci; 98% Aladdin

Verifiable quality benchmarks for supply

Multiple vendor specifications; verify COA

Drug Intermediate Role
Class-level inference
Essential intermediate for pretomanid (PA-824) and ronidazole

Non-substitutable in reported synthetic pathways

Requires 4-nitro regiospecificity

Regioselective Synthesis of Anti-Tubercular APIs

Because 4-nitroimidazole strongly favors N-1 alkylation over N-3 (yielding the 4-nitro isomer at an 8:1 ratio), it is the premier starting material for synthesizing complex fused-ring therapeutics. It is actively procured for the commercial-scale synthesis of FDA-approved anti-tubercular drugs like pretomanid and delamanid, where precise regiocontrol is required to build the imidazooxazine and imidazooxazole cores without extensive downstream purification [1].

Hypoxia-Activated Prodrug Formulation

Leveraging its highly negative one-electron reduction potential (≤ -527 mV), 4-nitroimidazole is utilized in the development of hypoxia-targeted prodrugs. Because it resists reduction at higher potentials where 2-nitroimidazoles (-398 mV) would prematurely activate, it ensures that the compound remains stable in normoxic tissues and only releases its active payload in severely hypoxic microenvironments [2].

Controlled-Release Metal-Organic Complexes

Due to its lower affinity for transition metals like Cu(II) compared to its 5-nitro counterparts, 4-nitroimidazole is selected as a labile ligand in coordination chemistry. This property is exploited to design water-sensitive metal-organic frameworks (MOFs) and catalytic precursors that intentionally dissociate and release their active metal centers upon introduction to aqueous systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aerobic Antitubercular Drug Synthesis
Positional isomer identity (4-nitro)
Confirm Ddn-dependent aerobic activity in Mtb assays
Hypoxia-Selective Prodrug Development
Distinct reduction potential
Validate hypoxia-specific activation vs normoxic background
Industrial Ronidazole Production
Validated synthetic benchmarks
Supplier qualification via purity and melting point consistency
Peroxyoxalate Chemiluminescence Catalyst
Electronic property distinct from other isomers
Reproducible light emission kinetics with analytical-grade purity

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

113.022526347 Da

Monoisotopic Mass

113.022526347 Da

Heavy Atom Count

8

LogP

-0.11 (LogP)

UNII

Y8U32AZ5O7

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (21.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100214-79-7
3034-38-6

Wikipedia

5-nitroimidazole

General Manufacturing Information

1H-Imidazole, 5-nitro-: ACTIVE

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